molecular formula C15H11NO2 B2422594 (E)-1-benzofuran-2-yl(phenyl)methanone oxime CAS No. 82156-50-1

(E)-1-benzofuran-2-yl(phenyl)methanone oxime

Cat. No. B2422594
CAS RN: 82156-50-1
M. Wt: 237.258
InChI Key: HKJPUKFSRLNVKF-FOCLMDBBSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “(E)-1-benzofuran-2-yl(phenyl)methanone oxime” were not found, there are general methods for synthesizing benzofuran derivatives . These methods involve cyclization of ortho-hydroxystilbenes, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones, and other complex chemical reactions .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds related to (E)-1-benzofuran-2-yl(phenyl)methanone oxime have been synthesized and demonstrated promising antimicrobial and antifungal properties. For instance:

  • Antimicrobial and Antifungal Properties: Ashok et al. (2017) synthesized (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones and evaluated their antibacterial and antifungal activities, showing potential as antimicrobial agents (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
  • Synthesis and Characterization for Antimicrobial Activity: Kenchappa et al. (2016) prepared a series of benzofuran derivatives and screened them for antimicrobial activity, highlighting the compound's potential in combating microbial infections (Kenchappa, Bodke, Telkar, Sindhe, & Giridhar, 2016).

Biological Probes and Inhibitors

(E)-1-benzofuran-2-yl(phenyl)methanone oxime and its derivatives also show potential as biological probes and inhibitors:

  • Probes for β-Amyloid Plaques: Cui et al. (2011) synthesized benzofuran-2-yl(phenyl)methanone derivatives and evaluated them as novel probes for β-amyloid plaques, offering insights into Alzheimer's Disease research (Cui, Ono, Kimura, Liu, & Saji, 2011).

Antioxidant and Enzyme Inhibition

Research has also revealed the potential of these compounds in antioxidant activity and enzyme inhibition:

  • α-Amylase Inhibitors and Radical Scavengers: Ali et al. (2020) synthesized benzofuran-2-yl(phenyl)methanone derivatives and characterized them for their α-amylase inhibitory and radical scavenging activities, indicating potential therapeutic applications in managing diseases like diabetes (Ali, Rafique, Khan, Chigurupati, Ji, Wadood, Rehman, Salar, Iqbal, Taha, Perveen, & Ali, 2020).

SIRT1 Inhibition

The compounds also show promise as inhibitors for specific enzymes, which could have implications in various diseases:

  • SIRT1 Inhibitors: Wu et al. (2013) identified benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors, providing a new approach to SIRT1-related therapeutic strategies (Wu, Li, Chen, Jiang, Xu, & Liu, 2013).

properties

IUPAC Name

(NE)-N-[1-benzofuran-2-yl(phenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)18-14/h1-10,17H/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJPUKFSRLNVKF-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-benzofuran-2-yl(phenyl)methanone oxime

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